N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

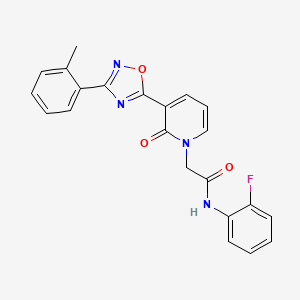

N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core fused with a 1,2,4-oxadiazole ring substituted with an o-tolyl group.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCNJKGTMYEFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex compound that incorporates multiple pharmacologically relevant moieties. The oxadiazole and pyridine structures are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be described by the following structural formula:

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds bearing the oxadiazole ring have shown activity against various cancer cell lines. In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate cytotoxicity .

A specific derivative related to our compound exhibited enhanced antitumor activity against human ovarian adenocarcinoma (OVXF 899) and renal cancer cell lines (RXF 486), with IC50 values as low as 1.143 µM . These findings suggest that the incorporation of the oxadiazole moiety significantly contributes to the compound's anticancer potential.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies have shown that similar oxadiazole derivatives possess antibacterial and antifungal activities. For example, certain 1,2,4-oxadiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research indicates that oxadiazole derivatives can inhibit several metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders . This suggests that this compound may have applications in treating conditions like Alzheimer's disease.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of various oxadiazole derivatives on human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated that modifications to the oxadiazole structure could enhance cytotoxicity significantly .

- Antimicrobial Properties : Another investigation into the antimicrobial activity of related compounds showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in enhancing antimicrobial efficacy .

Summary of Findings

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research indicates that compounds featuring oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has shown promise in preliminary studies for targeting cancer cell lines.

2.2 Antimicrobial Properties

The presence of fluorine in the structure enhances the lipophilicity of the compound, potentially improving its permeability across biological membranes. This characteristic is beneficial for antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds can effectively combat bacterial infections by disrupting cell wall synthesis or inhibiting metabolic pathways .

2.3 Anti-inflammatory Effects

Compounds with oxadiazole structures have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention .

Synthetic Methodologies

The synthesis of N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves several steps that can include:

- Formation of the Oxadiazole Ring: Utilizing o-tolyl derivatives to create the oxadiazole framework through cyclization reactions.

- Pyridine Functionalization: Introducing the pyridine moiety via nucleophilic substitution or coupling reactions.

- Acetamide Formation: The final step typically involves acylation reactions to attach the acetamide group, enhancing solubility and bioavailability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of similar compounds derived from pyridine and oxadiazole frameworks on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of fluorinated derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Example 83 (): The compound 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares the 2-fluorophenyl and acetamide-like groups but replaces the oxadiazole-pyridinone scaffold with a chromen-4-one and pyrazolo-pyrimidine system. This substitution likely alters metabolic stability and target selectivity. The chromen-4-one moiety may enhance fluorescence properties, useful in imaging applications, whereas the oxadiazole in the target compound improves rigidity and bioavailability .

Key Differences:

- Molecular Weight: The target compound’s molecular weight is expected to be lower (~450–500 g/mol) than Example 83 (571.2 g/mol), influencing pharmacokinetics.

Agrochemical Analogues ()

Compounds like N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) and N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) share acetamide or heterocyclic motifs but are optimized for pesticidal activity. For instance, flumetsulam’s triazolo-pyrimidine backbone targets plant acetolactate synthase, while the target compound’s oxadiazole-pyridinone scaffold suggests divergent biological targets, possibly in mammalian systems .

Functional Group Impact:

- Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to flumetsulam’s 2,6-difluorophenyl group, which is bulkier.

- Oxadiazole vs.

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility: The oxadiazole ring in the target compound can be synthesized via cyclization reactions similar to those in , where nitro pyridine derivatives undergo rearrangements. However, the o-tolyl substitution may require optimized coupling conditions .

- Comparative studies with Example 83 could reveal superior target affinity due to reduced steric hindrance from the pyridinone core .

- Patent Landscape: highlights the use of palladium-catalyzed cross-coupling in analogous syntheses, indicating industrial applicability. The target compound’s uniqueness may lie in its balanced lipophilicity (logP ~2.5–3.0), enhancing cell membrane permeability relative to bulkier derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-fluorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?

- Methodology :

- Step 1 : Synthesize the oxadiazole moiety via cyclization of an acylhydrazide with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .

- Step 2 : Functionalize the pyridinone ring by introducing the fluorophenyl-acetamide group via nucleophilic substitution or condensation reactions. Alkaline conditions (e.g., K₂CO₃/DMF) can facilitate substitution at the pyridinone nitrogen .

- Step 3 : Optimize purity using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, o-tolyl groups) and acetamide linkage. Compare chemical shifts with similar compounds (e.g., δ ~7.5–8.0 ppm for pyridinone protons) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the oxadiazole and pyridinone rings .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole ring in this compound?

- Approach :

- Perform HOMO-LUMO analysis (DFT, B3LYP/6-311+G(d,p)) to assess electron density distribution. The oxadiazole ring’s electron-deficient nature (LUMO localized here) suggests susceptibility to nucleophilic attack .

- Molecular Electrostatic Potential (MESP) maps identify electrophilic/nucleophilic sites. For example, the oxadiazole’s nitrogen atoms may act as hydrogen-bond acceptors in target binding .

- Validate predictions with experimental reactivity assays (e.g., hydrolysis under acidic/alkaline conditions) .

Q. How to address discrepancies in reported biological activity data across studies?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted intermediates) affecting bioactivity .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays: consistent serum concentration, incubation time) to minimize variability .

- Metabolite Interference : Use LC-MS to detect metabolites that may alter activity in vivo vs. in vitro .

Q. What strategies optimize reaction yields for the o-tolyl-oxadiazole intermediate?

- Optimization :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization of the acylhydrazide precursor .

- Solvent Effects : Use toluene for azeotropic removal of water during oxadiazole formation, improving reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >80% .

Q. How to analyze stability under varying pH and temperature conditions?

- Protocol :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 40–80°C) for 24–72 hours. Monitor degradation via UPLC-PDA at λ = 254 nm .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Pyridinone ring hydrolysis is typically pH-dependent, with maximum stability near pH 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.